molecular formula C19H22N4O3S2 B2895367 N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-26-1

N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2895367
CAS No.: 872595-26-1
M. Wt: 418.53
InChI Key: PLXSJQMJFKWHFN-UHFFFAOYSA-N
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Description

N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • The synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically begins with the preparation of the thiadiazole core. This can be achieved through the cyclization of appropriate dithiocarbazate precursors under acidic conditions.

    • The pyrrolidine ring is then introduced via a reaction involving an appropriate aldehyde or ketone with an amine, forming a Schiff base that undergoes cyclization.

    • The methoxyphenyl group is incorporated through electrophilic aromatic substitution, often using methoxybenzene as a starting material.

    • Coupling these intermediates under controlled conditions results in the formation of the target compound.

  • Industrial Production Methods

    • Industrial-scale production follows similar synthetic routes but is optimized for higher yields and purity. This involves precise control of reaction parameters such as temperature, pressure, and solvent choice.

    • The use of continuous flow reactors and automated systems enhances efficiency and scalability. Quality control measures ensure the consistency and safety of the final product.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen. These reactions can modify the thiadiazole or pyrrolidine rings.

    • Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, targeting specific functional groups within the molecule.

    • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the methoxyphenyl ring, where substituents can be introduced or replaced.

  • Common Reagents and Conditions

    • Oxidizing agents: hydrogen peroxide, potassium permanganate.

    • Reducing agents: lithium aluminum hydride, sodium borohydride.

    • Substituents: halogens, alkyl or acyl groups, introduced via halogenation or acylation reactions.

  • Major Products

    • Oxidation can lead to sulfoxides or sulfones.

    • Reduction yields alcohols or amines.

    • Substitution results in varied functionalized aromatic compounds.

Scientific Research Applications

  • Chemistry

    • N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block in the synthesis of complex organic molecules.

    • Its reactivity makes it useful in the development of new synthetic methodologies.

  • Biology

    • The compound exhibits biological activity, making it a candidate for drug development. It is studied for its potential antimicrobial, antifungal, and anticancer properties.

    • Its ability to interact with biological macromolecules like proteins and nucleic acids is of particular interest.

  • Medicine

    • Research into its pharmacological properties suggests potential therapeutic applications. Investigations are ongoing into its efficacy as a treatment for various diseases, including infections and cancers.

  • Industry

    • The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic, optical, or mechanical properties.

    • Its incorporation into polymers or composite materials enhances their performance characteristics.

Mechanism of Action

  • Molecular Targets

    • The compound acts on specific molecular targets, including enzymes and receptors, by binding to their active sites or modulating their activity.

    • It can inhibit or activate biological pathways, depending on its interaction with these targets.

  • Pathways Involved

    • Mechanistic studies reveal that it interferes with key metabolic or signaling pathways. This may include disruption of microbial cell wall synthesis, inhibition of protein synthesis, or induction of apoptosis in cancer cells.

    • Detailed pathway analysis helps in understanding its therapeutic potential and side effects.

Comparison with Similar Compounds

  • Similar Compounds

    • Structural analogs of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide include other thiadiazole derivatives, pyrrolidine-based compounds, and methoxyphenyl-containing molecules.

    • Each analog differs in specific functional groups or structural motifs, affecting their chemical behavior and applications.

  • Uniqueness

    • The combination of the thiadiazole, pyrrolidine, and methoxyphenyl groups in a single molecule imparts unique reactivity and biological activity.

    • This distinct structure allows for versatile applications, distinguishing it from other compounds with similar individual components.

This compound stands out in the realm of synthetic organic chemistry and pharmaceutical research, offering diverse possibilities for scientific exploration and technological innovation.

Properties

IUPAC Name

N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-26-14-6-4-5-13(10-14)23-11-12(9-16(23)24)17(25)20-18-21-22-19(28-18)27-15-7-2-3-8-15/h4-6,10,12,15H,2-3,7-9,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXSJQMJFKWHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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